3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile
Description
Properties
IUPAC Name |
3-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-5-7-12(8-6-10)17-14(18)13(4-3-9-15)11(2)16-17/h5-8,16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHQEBRQPSXLME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Mechanism
The multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes offers a modular route to polysubstituted pyrazoles, including 3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile. This method avoids hazardous hydrazine derivatives by forming the N–N bond via oxidation-induced coupling on titanium. The mechanism proceeds through a diazatitanacyclohexadiene intermediate, generated from the reaction of p-tolunitrile, 3-hexyne, and [py₂TiCl₂(NPh)]₂.
Key steps include:
-
Formation of Diazatitanacyclohexadiene : The alkyne and nitrile couple with the Ti imido complex at 115°C in bromobenzene, forming a five-membered metallacycle.
-
Oxidation-Induced N–N Coupling : Treatment with 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) triggers a 2-electron oxidation, inducing electrocyclic ring closure analogous to a Nazarov cyclization.
Optimization and Yields
Optimized conditions (115°C, 1 h pre-reaction; 50°C, 2 h post-TEMPO addition) yield the pyrazole core in 75% isolated yield. The nitrile group is introduced via p-tolunitrile, which survives the oxidative conditions due to titanium’s electron-deficient environment.
Knoevenagel Condensation for Nitrile Functionalization
Synthesis of Propanenitrile-Substituted Pyrazoles
Telescoping Synthesis for Intermediate Control
Key Steps
-
Alkylation : 2-Hydroxyethylhydrazine reacts with alkyl(alkoxymethylene)cyanoacetate to form 5-amino-4-alkoxycarbonylpyrazoles.
-
Nitrile Introduction : Hydrolysis of the ester to a carboxylic acid, followed by decarboxylation and nitrile coupling, yields the target propanenitrile derivative.
Structural and Spectroscopic Characterization
Spectroscopic Data
Computational Analysis
Density functional theory (DFT) calculations for related pyrazole-propanenitrile hybrids reveal:
-
Molecular Electrostatic Potential (ESP) : Localized negative charge on the nitrile nitrogen, facilitating nucleophilic attacks.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Substitution: Electrophilic substitution reactions typically require reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitrile group would produce an amine.
Scientific Research Applications
3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to other nitrile-containing pyrazole derivatives (Table 1). Key differences lie in substituent patterns, which influence physicochemical properties and reactivity:
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
- Hydroxy vs. Amino Groups: The hydroxy group in the target compound may enhance solubility through hydrogen bonding compared to amino groups in 3d and 5d, which could improve bioavailability .
- Nitrile Positioning : Unlike the benzonitrile in , the propanenitrile group in the target compound is directly attached to the pyrazole ring, altering electronic effects and steric bulk .
Biological Activity
3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile (commonly referred to as the compound in focus) is a pyrazole derivative with potential biological activities. This compound has garnered attention due to its structural attributes that suggest possible interactions with biological targets, including enzymes and receptors involved in various physiological processes. This article aims to synthesize existing research findings on the biological activity of this compound, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure includes a pyrazole ring substituted with a hydroxyl group and a propanenitrile moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The hydroxyl group in the compound likely contributes to its ability to scavenge free radicals, which is essential in preventing oxidative stress-related diseases.
2. Anti-inflammatory Effects
Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory disorders.
3. Anticancer Potential
The compound's ability to modulate cell signaling pathways involved in apoptosis (programmed cell death) has been observed in related pyrazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is required to elucidate the specific mechanisms involved.
4. Enzyme Inhibition
The compound has been studied for its potential to inhibit specific enzymes linked to various diseases, including those involved in metabolic pathways. For instance, it may affect enzymes associated with glucose metabolism, suggesting a role in diabetes management.
Data Table: Summary of Biological Activities
Case Studies
Several case studies have investigated the biological effects of similar compounds:
Case Study 1: Antioxidant Activity
In a study assessing the antioxidant capacity of pyrazole derivatives, this compound demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative stress.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory mechanisms revealed that compounds similar to this pyrazole effectively reduced levels of TNF-alpha and IL-6 in vitro. This supports the hypothesis that the compound could be beneficial in treating conditions characterized by chronic inflammation.
Q & A
Q. What are the common synthetic routes for 3-[5-Hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]propanenitrile, and how are reaction conditions optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole core, followed by nitrile group introduction. Key steps include:
- Cyclocondensation: Reacting hydrazine derivatives with ketones under reflux in solvents like xylene (25–30 hours) .
- Purification: Post-reaction, the mixture is treated with NaOH to separate organic layers, washed repeatedly, dried (Na₂SO₄), and recrystallized (e.g., methanol) .
- Optimization: Variables like solvent polarity (xylene vs. ethanol), temperature (80–120°C), and catalyst presence (e.g., chloranil) are systematically tested to improve yield and purity .
Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Cyclocondensation | Hydrazine, acetylenic ketone, xylene, reflux | Pyrazole ring formation | |
| Nitrile functionalization | KCN/NaCN, DMF, 60°C | Introduction of nitrile group | |
| Purification | Recrystallization (methanol) | Isolation of pure product |
Q. How is the compound characterized, and what analytical techniques are critical for validation?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and pyrazole ring integrity. For example, hydroxy and methyl protons appear as distinct singlets .
- Infrared Spectroscopy (IR): Peaks at ~2240 cm⁻¹ confirm nitrile (-C≡N) presence .
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica gel plates and UV visualization .
Q. What structural features influence the compound’s physicochemical properties?
Methodological Answer:
- Pyrazole Ring: Planar structure enables π-π stacking interactions, affecting solubility and crystallinity .
- Substituents: The 4-methylphenyl group enhances lipophilicity, while the nitrile group contributes to dipole interactions .
- Hydroxy Group: Hydrogen bonding capability impacts solubility in polar solvents (e.g., DMSO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities, and what software tools are recommended?
Methodological Answer:
- Data Collection: Single-crystal diffraction at low temperatures (e.g., 193 K) minimizes thermal motion artifacts .
- Structure Solution: SHELXD/SHELXS for phase determination; SHELXL for refinement (e.g., R-factor < 0.04) .
- Validation: ORTEP-3 visualizes thermal ellipsoids, while PLATON checks for voids and symmetry errors .
Table 2: Crystallography Parameters (Example)
| Parameter | Value/Description | Reference |
|---|---|---|
| Temperature | 193 K | |
| R-factor | 0.038 (indicative of high precision) | |
| Software | SHELXL, ORTEP-3 |
Q. What computational strategies predict the compound’s biological interactions?
Methodological Answer:
- Molecular Docking: AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., M4 muscarinic receptors) .
- Density Functional Theory (DFT): Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites .
- MD Simulations: GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
Q. How are contradictions in spectroscopic vs. crystallographic data resolved?
Methodological Answer:
Q. What experimental designs optimize pharmacological activity while minimizing toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., fluoro vs. methyl groups) to assess potency .
- In Vitro Assays: Screen against enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays .
- Toxicology Profiling: Ames test for mutagenicity; hepatic microsome stability studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
